

Physical and chemical properties of Tetrahydroauroglaucin

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Compound of Interest		
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Tetrahydroauroglaucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroauroglaucin is a naturally occurring polyketide belonging to the hydroquinone class of compounds. First identified in terrestrial fungi of the genus Eurotium, it has also been isolated from marine-derived fungi, highlighting its presence in diverse ecological niches.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tetrahydroauroglaucin**, detailed experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

Tetrahydroauroglaucin is a poly-substituted aromatic compound with a characteristic benzaldehyde moiety. While extensive experimental data on its physical properties are not readily available in the public domain, its fundamental chemical characteristics have been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of **Tetrahydroauroglaucin**



Property	Value	Source
Molecular Formula	C19H26O3	PubChem
Molecular Weight	302.4 g/mol	PubChem
IUPAC Name	2-[(E)-hept-1-enyl]-3,6- dihydroxy-5-(3-methylbut-2- enyl)benzaldehyde	PubChem
CAS Number	40434-07-9	PubChem
Appearance	Yellow oil	[1]
Solubility	Data not available. Likely soluble in organic solvents like acetone, ethyl acetate, and chloroform based on isolation protocols.	
Melting Point	Data not available	_
Boiling Point	Data not available	_

Experimental Protocols Isolation of Tetrahydroauroglaucin from Eurotium sp.

The following protocol is based on the methodology described by Gawas et al. (2002) for the isolation of **Tetrahydroauroglaucin** from a marine-derived fungus, Eurotium sp.

2.1.1. Fungal Cultivation

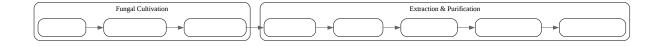
- Obtain the fungal strain Eurotium sp. (NIO FMB #001) from a suitable culture collection.
- Cultivate the fungus on Potato Dextrose Agar (PDA) slants for 10 days to allow for sufficient mycelial growth.
- Transfer the cultured mycelia into 500 mL flasks containing 100 mL of Potato Dextrose Broth (PDB) prepared in a 1:1 ratio of seawater to distilled water.



- Incubate the flasks on a rotating shaker at 240 rpm for 4-5 days.
- Scale up the culture by transferring the mycelia to 5 L flasks, each containing 1 L of the same PDB medium.
- Incubate the large-scale cultures for 15 days at room temperature.

2.1.2. Extraction and Purification

- After the incubation period, filter the fungal mat and wash it with distilled water.
- Extract the washed fungal mat with acetone.
- Separate the crude acetone extract into four sub-fractions using Gel Permeation
 Chromatography on a Sephadex LH-20 column with a mobile phase of Chloroform-Methanol (1:1).
- Monitor the fractions using ¹H NMR spectroscopy to identify those rich in aromatic aldehydes.
- Further purify the target fraction using silica gel column chromatography with a Petroleum ether-Ethyl Acetate gradient to yield pure **Tetrahydroauroglaucin**.



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Figure 1: Workflow for the isolation of **Tetrahydroauroglaucin**.

Spectroscopic Characterization

The structure of **Tetrahydroauroglaucin** was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



Table 2: ¹H and ¹³C NMR Spectral Data for **Tetrahydroauroglaucin** (in CDCl₃)

Position	δС (ррт)	δΗ (ppm, J in Hz)
1	196.3 (d)	10.09 (s)
2	114.2 (s)	-
3	161.5 (s)	-
4	111.9 (d)	6.45 (s)
5	139.1 (s)	-
6	158.2 (s)	-
1'	130.8 (d)	6.15 (dt, 16.15, 6.8)
2'	130.1 (d)	5.85 (d, 16.15)
3'	32.5 (t)	2.1 (q, 6.8)
4'	31.5 (t)	1.4 (m)
5'	22.5 (t)	1.3 (m)
6'	14.0 (q)	0.9 (t, 7.0)
1"	22.5 (t)	3.3 (d, 7.2)
2"	122.5 (d)	5.25 (t, 7.2)
3"	132.8 (s)	-
4"	17.8 (q)	1.75 (s)
5"	25.7 (q)	1.8 (s)
3-OH	-	11.72 (s)
6-OH	-	5.23 (brs)
Data from Gawas et al. (2002).		

• Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows prominent [M+H]⁺ and [M+Na]⁺ peaks at m/z 303 and 325, respectively, confirming a



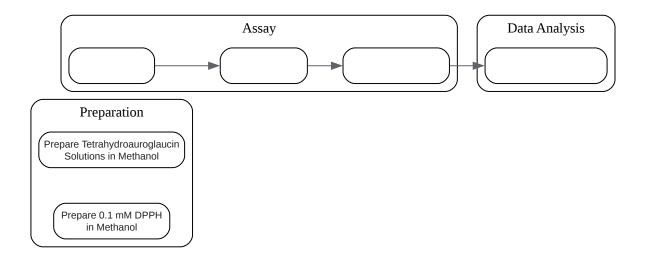
molecular weight of 302.

Antioxidant Activity Assay (General Protocol)

Tetrahydroauroglaucin has been reported to exhibit antioxidant and radical-scavenging activities.[3] A common method to evaluate such activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The following is a general protocol that can be adapted for testing **Tetrahydroauroglaucin**.

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Sample Preparation: Dissolve Tetrahydroauroglaucin in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
- Assay Procedure:
 - To 2 mL of each sample dilution, add 2 mL of the DPPH solution.
 - Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.
 - Prepare a blank sample containing 2 mL of methanol and 2 mL of the sample dilution.
 - Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control A_sample) / A_control] x 100 Where A control is the absorbance of the control and A sample is the absorbance of the sample.





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Figure 2: General workflow for the DPPH antioxidant assay.

Biological Activity and Signaling Pathways Antioxidant and Radical-Scavenging Activity

Tetrahydroauroglaucin has been identified as an antioxidant compound with radical-scavenging properties.[3] This activity is likely attributed to the hydroquinone moiety, which can donate hydrogen atoms to stabilize free radicals.

Anti-migratory Activity

In a study investigating the effects on cancer cell migration, **Tetrahydroauroglaucin** was isolated from the marine fungus Eurotium chevalieri. However, it did not show any significant inhibitory effect on the migration of human neuroblastoma SH-SY5Y cells.[2]

Potential Signaling Pathways of Hydroquinones

While specific signaling pathways for **Tetrahydroauroglaucin** have not been elucidated, its hydroquinone structure suggests potential interactions with cellular pathways sensitive to redox modulation. Hydroquinones are known to undergo redox cycling, which can lead to the



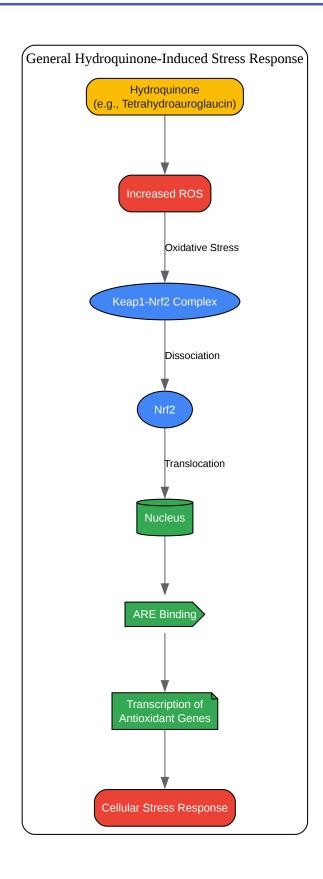




generation of reactive oxygen species (ROS) and the induction of oxidative stress. This, in turn, can activate various signaling pathways.

One of the key pathways modulated by oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective enzymes.





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Figure 3: Potential signaling pathway affected by hydroquinones.



Disclaimer: This diagram represents a general pathway for hydroquinones and has not been specifically validated for **Tetrahydroauroglaucin**.

Conclusion

Tetrahydroauroglaucin is a fungal metabolite with established antioxidant properties. While its chemical structure and spectral characteristics are well-defined, further research is required to fully elucidate its physical properties, biosynthetic pathway, and the full spectrum of its biological activities and mechanisms of action. The detailed protocols and compiled data in this guide aim to facilitate future investigations into this intriguing natural product.

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